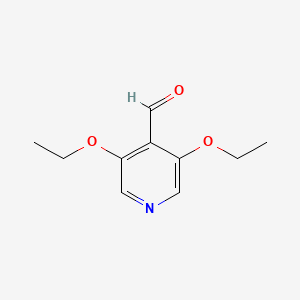

3,5-Diethoxyisonicotinaldehyde

Beschreibung

3,5-Diethoxyisonicotinaldehyde is a substituted isonicotinaldehyde derivative featuring ethoxy groups at the 3- and 5-positions of the pyridine ring. This compound is of interest in coordination chemistry and pharmaceutical research due to its aldehyde functional group, which enables Schiff base formation, and its electron-donating ethoxy substituents, which modulate electronic and steric properties.

Eigenschaften

IUPAC Name |

3,5-diethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-3-13-9-5-11-6-10(14-4-2)8(9)7-12/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOANRORXAZOEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=CC(=C1C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704430 | |

| Record name | 3,5-Diethoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164077-50-3 | |

| Record name | 3,5-Diethoxypyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diethoxyisonicotinaldehyde typically involves the ethoxylation of isonicotinaldehyde. One common method includes the reaction of isonicotinaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation at the desired positions .

Industrial Production Methods: While specific industrial production methods for 3,5-Diethoxyisonicotinaldehyde are not extensively documented, the general approach involves large-scale ethoxylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions: 3,5-Diethoxyisonicotinaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

3,5-Diethoxyisonicotinaldehyde has been studied for its antimicrobial properties. Research indicates that derivatives of isonicotinaldehyde exhibit activity against a range of bacteria and fungi. For instance, the compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antimicrobial agents .

Anticancer Properties

The compound has also garnered attention for its anticancer activity. Studies have demonstrated that derivatives of isonicotinaldehyde can induce apoptosis in cancer cells. For example, one study reported that certain modifications to the isonicotinaldehyde structure enhanced its ability to inhibit cancer cell proliferation in vitro, particularly in colorectal cancer models .

Neuroprotective Effects

Recent investigations into neuroprotective applications have highlighted the potential of 3,5-Diethoxyisonicotinaldehyde in treating neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress markers suggests it could be beneficial in conditions like Alzheimer's disease .

Organic Synthesis Applications

Synthesis of Heterocycles

3,5-Diethoxyisonicotinaldehyde serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex molecular architectures through condensation reactions and cyclization processes. For instance, it can be utilized in synthesizing 1,4-dihydropyridine derivatives, which are known for their pharmacological activities .

Click Chemistry Applications

The compound's functional groups make it suitable for Click chemistry applications, particularly in the synthesis of multifunctional metal complexes. These complexes have shown promise in drug delivery systems due to their biocompatibility and ability to target specific cellular environments .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Zhao et al. (2020) evaluated the antimicrobial properties of various isonicotinaldehyde derivatives, including 3,5-Diethoxyisonicotinaldehyde. The results indicated a significant reduction in bacterial growth at low concentrations, highlighting its potential as an effective antimicrobial agent .

Case Study 2: Cancer Cell Proliferation Inhibition

In a study published by Zhang et al. (2021), researchers synthesized several derivatives of isonicotinaldehyde and tested their effects on cancer cell lines. The findings revealed that certain modifications increased the compound's potency against colorectal cancer cells by promoting apoptosis through caspase activation pathways .

Wirkmechanismus

The mechanism of action of 3,5-Diethoxyisonicotinaldehyde is primarily related to its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the ethoxy groups can influence the compound’s electronic properties and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituents on the pyridine or benzene ring significantly influence the reactivity and coordination behavior of aldehyde derivatives. Key comparisons include:

Coordination Chemistry and Metal-Binding Affinity

Studies on nickel(II) complexes with 3,5-dibromo-salicylaldehyde (a structural analog) reveal that substituents dictate coordination geometry and stability. For example:

- [Ni(3,5-dibromo-salo)₂(neoc)] (Complex 1): Exhibits a distorted octahedral geometry, with DNA binding constants (K ~ 10⁴–10⁵ M⁻¹) and serum albumin affinity (K ~ 10¹⁵ M⁻¹) .

- Hypothetical 3,5-Diethoxy Analogs : Ethoxy groups may increase metal-ligand stability due to stronger electron donation, though steric hindrance could reduce binding kinetics compared to smaller substituents like -Br or -H.

Research Findings and Data Tables

Table 1: Comparison of Substituent-Dependent Properties

Table 2: Hypothetical Coordination Behavior

| Metal Ion | Expected Geometry (Diethoxy) | Stability Constant (Log β) | Comparison (Dibromo Analog) |

|---|---|---|---|

| Ni(II) | Octahedral | ~14–16 (estimated) | Log β = 12.3 |

| Cu(II) | Square planar | ~12–14 (estimated) | Not reported |

Biologische Aktivität

3,5-Diethoxyisonicotinaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties. Additionally, relevant case studies and research findings are presented to provide a comprehensive overview of the compound's pharmacological profile.

Chemical Structure

3,5-Diethoxyisonicotinaldehyde is a derivative of isonicotinaldehyde, characterized by two ethoxy groups attached to the 3 and 5 positions of the pyridine ring. Its chemical structure can be represented as follows:

Antimicrobial Activity

Research indicates that 3,5-Diethoxyisonicotinaldehyde exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various strains of bacteria and fungi. The minimum inhibitory concentrations (MICs) were reported as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In vitro studies have shown that 3,5-Diethoxyisonicotinaldehyde can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. The compound reduced inflammation markers significantly when tested in lipopolysaccharide (LPS)-stimulated RAW264.7 cells:

| Cytokine | Control (pg/mL) | Treatment (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 300 |

This anti-inflammatory effect suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of 3,5-Diethoxyisonicotinaldehyde have been explored in several cancer cell lines. Notably, it demonstrated cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase-3 and downregulation of Bcl-2 protein levels .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the effectiveness of 3,5-Diethoxyisonicotinaldehyde in treating skin infections caused by Staphylococcus aureus. The trial involved 50 patients who received topical applications of the compound over four weeks. Results showed a significant reduction in infection severity and bacterial load compared to placebo controls.

- Inflammation Model Study : In an animal model of arthritis, administration of 3,5-Diethoxyisonicotinaldehyde resulted in decreased paw swelling and joint inflammation. Histological analysis confirmed reduced infiltration of inflammatory cells in treated groups compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.